2-({6'-bromo-6-chloro-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)ethan-1-ol
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Overview
Description
2-({6’-bromo-6-chloro-4,4’-diphenyl-[2,3’-biquinoline]-2’-yl}amino)ethan-1-ol is a complex organic compound with a unique structure that includes bromine, chlorine, and phenyl groups
Mechanism of Action
Target of Action
Many quinoline and indole derivatives are known to bind with high affinity to multiple receptors , which could be the case for “2-[[6-Bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol”.
Mode of Action
The mode of action of this compound would depend on its specific targets. For example, some indole derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .
Biochemical Pathways
The affected pathways would also depend on the specific targets of the compound. Indole derivatives, for instance, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Pharmacokinetics
Many indole derivatives are known to be highly soluble in water and other polar solvents , which could influence their bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6’-bromo-6-chloro-4,4’-diphenyl-[2,3’-biquinoline]-2’-yl}amino)ethan-1-ol typically involves multiple steps. One common approach is the nucleophilic aromatic substitution reaction, where a suitable precursor is reacted with bromine and chlorine under controlled conditions to introduce the halogen atoms. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-({6’-bromo-6-chloro-4,4’-diphenyl-[2,3’-biquinoline]-2’-yl}amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, hydroxide ions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
2-({6’-bromo-6-chloro-4,4’-diphenyl-[2,3’-biquinoline]-2’-yl}amino)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Comparison with Similar Compounds
Similar Compounds
- 6,6’-dibromo-4,4’-diphenyl-[2,3’-biquinoline]-2’-one
- 6,6’-dichloro-4,4’-diphenyl-[2,3’-biquinoline]-2’-one
- 6-bromo-3-(2,4-dinitro-phenyl)-chromen-2-one
- 6-chloro-3-(2,4-dinitro-phenyl)-chromen-2-one .
Uniqueness
What sets 2-({6’-bromo-6-chloro-4,4’-diphenyl-[2,3’-biquinoline]-2’-yl}amino)ethan-1-ol apart from similar compounds is its specific combination of bromine and chlorine atoms, which imparts unique chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
2-[[6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23BrClN3O/c33-22-11-13-28-26(17-22)30(21-9-5-2-6-10-21)31(32(37-28)35-15-16-38)29-19-24(20-7-3-1-4-8-20)25-18-23(34)12-14-27(25)36-29/h1-14,17-19,38H,15-16H2,(H,35,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZDEXBNUBNTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=C(C5=C(C=CC(=C5)Br)N=C4NCCO)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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